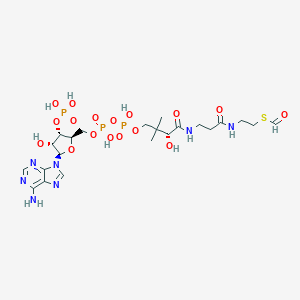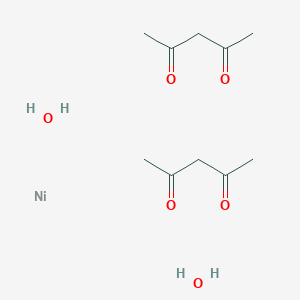![molecular formula C17H15FN4O2S2 B227666 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes that play a critical role in various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of cancer cells is inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide have been extensively studied. It has been shown to have potent anti-proliferative effects on cancer cells, particularly in leukemia and lymphoma. The compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments include its high potency and specificity for dihydroorotate dehydrogenase. The compound has also been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new analogs with improved potency and selectivity. Another direction is the evaluation of the compound's potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting materials include 4-(4-fluorophenyl)-2-aminothiazole and 6-ethyl-2-thiouracil. These compounds are reacted with acetic anhydride and triethylamine in the presence of a catalyst to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can lead to a decrease in the proliferation of cancer cells and has potential applications in cancer therapy.
Propriétés
Nom du produit |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Formule moléculaire |
C17H15FN4O2S2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2S2/c1-2-12-7-14(23)21-16(19-12)26-9-15(24)22-17-20-13(8-25-17)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,21,23)(H,20,22,24) |
Clé InChI |
AOJUILNWVYMGBZ-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES canonique |
CCC1=CC(=O)N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)




![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)

![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)
![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)